Xanthine Oxidase Inactivity as a Selectivity Differentiator Versus Quinoxaline-Derived Pharmacophores
3-Amino-3,4-dihydroquinoxalin-2(1H)-one was tested for xanthine oxidase (XO) inhibition and found completely inactive at 50 µg·mL⁻¹ (approximately 306 µM) . In contrast, the quinoxaline-based NOX1 inhibitor ML-090 (a fully aromatic tricyclic quinoxaline) inhibits XO with an IC₅₀ of 3.5 µM under comparable enzymatic assay conditions . This >87-fold difference in XO inhibitory potential provides a measurable selectivity window that is relevant when the compound is used as a scaffold in medicinal chemistry programs where XO-mediated off-target effects (hyperuricemia, drug-drug interactions with allopurinol) must be avoided.
| Evidence Dimension | Xanthine oxidase inhibitory activity |
|---|---|
| Target Compound Data | Not active at 50 µg·mL⁻¹ (~306 µM) |
| Comparator Or Baseline | ML-090 (tricyclic quinoxaline derivative): IC₅₀ = 3.5 µM |
| Quantified Difference | >87-fold lower XO inhibition potency for target compound |
| Conditions | Target: XO enzyme inhibition assay (organism: Daphne genkwa, Aladdin ALA822904). Comparator: human XO enzymatic assay (Bertin Bioreagent / Biomol data). |
Why This Matters
For procurement decisions in drug discovery, a compound with demonstrated inactivity against XO at high concentrations reduces the risk of XO-mediated off-target toxicity and metabolite interference, a concern for quinoxaline-based lead series.
